Silane, (iodomethyl)triphenyl-
Description
Silane, (iodomethyl)triphenyl- (CAS: Not explicitly provided in evidence) is a silicon-based organometallic compound characterized by a central silicon atom bonded to three phenyl groups and an iodomethyl (-CH₂I) substituent.
Properties
CAS No. |
18670-62-7 |
|---|---|
Molecular Formula |
C19H17ISi |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H17ISi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
DTSYYDUERZKUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodomethyl)triphenyl- typically involves the reaction of triphenylsilane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction in an organic solvent like tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, (iodomethyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, (iodomethyl)triphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form simpler silanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or ozone are used.
Reduction: Hydride donors such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (iodomethyl)triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which Silane, (iodomethyl)triphenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl groups provide steric hindrance, while the iodomethyl group can participate in further chemical reactions. The compound can act as a hydride donor or acceptor, facilitating various catalytic processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional attributes of Silane, (iodomethyl)triphenyl- with analogous triphenylsilane derivatives:
Reactivity and Stability
- Iodine vs. Chlorine Substituents : The iodomethyl group in Silane, (iodomethyl)triphenyl- confers greater leaving-group ability compared to chlorotriphenylsilane, making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). However, iodine’s lower electronegativity may reduce stability under harsh conditions .
- Thermodynamic Data : Chlorotriphenylsilane (ΔHf° = -98 kJ/mol) and triphenylsilane (ΔHf° = -75 kJ/mol) exhibit distinct thermodynamic stabilities, suggesting that Silane, (iodomethyl)triphenyl- may have intermediate stability due to iodine’s larger atomic radius .
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